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molecular formula C18H23N3 B8403299 4-((4-(Aminomethyl)phenyl)methyl)-1-phenylpiperazine

4-((4-(Aminomethyl)phenyl)methyl)-1-phenylpiperazine

Cat. No. B8403299
M. Wt: 281.4 g/mol
InChI Key: ZYNZANRHADJREE-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

N-(4-((4-Phenylpiperazin-1-yl)methyl)phenylmethyl)acetamide (2.6 g) was dissolved in 10% hydrochloric acid (50 ml) and the mixture was refluxed under heating for 6 hr. To the mixture was added 10% aqueous sodium hydroxide solution to make it alkaline and the mixture was extracted with ethyl acetate (100 ml×3). The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was crystallized from water-ethanol to give the title compound (1.34 g) as white crystals, m.p.=68-70° C.
Name
N-(4-((4-Phenylpiperazin-1-yl)methyl)phenylmethyl)acetamide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][C:17]([CH2:20][NH:21]C(=O)C)=[CH:16][CH:15]=3)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>Cl>[NH2:21][CH2:20][C:17]1[CH:16]=[CH:15][C:14]([CH2:13][N:10]2[CH2:9][CH2:8][N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH2:12][CH2:11]2)=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
N-(4-((4-Phenylpiperazin-1-yl)methyl)phenylmethyl)acetamide
Quantity
2.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC1=CC=C(C=C1)CNC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hr
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (100 ml×3)
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was crystallized from water-ethanol

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C=C1)CN1CCN(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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